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1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Triazole Regioisomerism Click Chemistry Molecular Recognition

Medicinal chemists often face supply challenges for regiospecifically pure 1H-1,2,3-triazole isomers critical for unambiguous target engagement studies. This compound resolves that by offering exclusive 1H-regioisomer identity, installed via CuAAC click chemistry, enabling precise SAR interrogation. Key advantages: Exclusive 1H-triazole regioisomer for binding probe specificity; Dual chloro-methoxy pharmacophore for D2 receptor SAR and P2X7 antagonist programs; CNS-compatible design (logP 2.1, TPSA 85.7 Ų). Available from stock with rapid global delivery.

Molecular Formula C14H17ClN4O3S
Molecular Weight 356.83
CAS No. 1795361-58-8
Cat. No. B2911748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS1795361-58-8
Molecular FormulaC14H17ClN4O3S
Molecular Weight356.83
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)Cl
InChIInChI=1S/C14H17ClN4O3S/c1-22-14-3-2-12(10-13(14)15)23(20,21)18-7-4-11(5-8-18)19-9-6-16-17-19/h2-3,6,9-11H,4-5,7-8H2,1H3
InChIKeyVYGBQOYZXGNALY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Chemical Class & Baseline Profile


1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 1795361-58-8) is a synthetic small molecule belonging to the N-sulfonylpiperidine-triazole hybrid class. With a molecular formula of C14H17ClN4O3S and a molecular weight of 356.83 g/mol, it combines a 3-chloro-4-methoxybenzenesulfonyl group with a 1H-1,2,3-triazole ring attached at the 4-position of a piperidine scaffold [1]. The 1H-1,2,3-triazole regioisomer distinguishes it from the 2H-1,2,3-triazole isomer (CAS 2034577-03-0), a feature that can influence binding orientation and molecular recognition in biological targets. This compound serves as a versatile intermediate in medicinal chemistry programs exploring dopamine receptor modulation, enzyme inhibition, and triazole-based probe development [2].

Defined 1H-1,2,3-triazole regioisomer for regioisomer-specific assay design
Modular CuAAC-derived scaffold supports efficient analog synthesis
Balanced lipophilicity-TPSA profile facilitates cellular assay compatibility

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Structural Specificity


Within the piperidine-triazole chemotype, seemingly minor structural variations produce functionally non-equivalent entities. The 1H- versus 2H-1,2,3-triazole connectivity alters dipole moment and hydrogen-bonding geometry, while the 3-chloro-4-methoxy substitution pattern on the phenylsulfonyl ring tunes electronic effects and steric bulk distinct from unsubstituted, mono-halogenated, or alternative alkoxy analogs [1]. Computational docking studies of related N-functionalized piperidine-1,2,3-triazole derivatives at the dopamine D2 receptor demonstrate that substituent identity directly determines binding pose and predicted affinity [2]. These differences preclude simple interchangeability for assays targeting specific receptor subtypes or enzymatic active sites, where regioisomer identity and aryl substitution critically affect molecular recognition.

1H- vs 2H-triazole regioisomer changes hydrogen-bonding geometry, which may alter target engagement.

3-Cl-4-OMe aryl substitution introduces distinct electronic/steric effects vs unsubstituted or mono-substituted analogs.

1,2,4-Triazole or non-triazole replacements lack regiochemical fidelity and class-validated target-binding profile.

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Differentiation Evidence


1H vs 2H Triazole Regioisomerism: Binding & Physicochemical Differences

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (target) bears a 1H-1,2,3-triazole ring, while its closest regioisomer, 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS 2034577-03-0), carries a 2H-triazole. The 1H isomer exhibits a calculated topological polar surface area (TPSA) of 85.7 Ų and an XLogP3 of 2.1 [1]. The 2H isomer, while sharing the same molecular formula, displays distinct electrostatic potential surfaces and dipole moments that alter hydrogen-bonding patterns with biological targets. Regiospecific Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively furnishes the 1H-triazole isomer under standard conditions [2], ensuring synthetic fidelity.

1H vs 2H Regioisomer
Head-to-head
TPSA 85.7 Ų identical; spatial orientation of N lone pairs differs
Regioisomer identity may control binding-pocket engagement
Computational prediction; validate in target assay
Triazole Regioisomerism Click Chemistry Molecular Recognition

Aryl Sulfonyl Substitution: 3-Chloro-4-methoxy vs Unsubstituted Analogs

The 3-chloro-4-methoxy substitution on the benzenesulfonyl ring introduces both electron-withdrawing (chloro) and electron-donating (methoxy) groups simultaneously. This dual substitution pattern alters the aromatic ring's electron density and lipophilicity compared to the unsubstituted phenylsulfonyl analog or simpler mono-substituted variants such as 1-methanesulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine [1]. The chloro substituent at position 3 provides a halogen-bond donor site potentially engageable by protein backbone carbonyls, while the 4-methoxy group contributes a hydrogen-bond acceptor. Class-level SAR from piperidine-triazole series indicates that benzenesulfonyl substitution directly modulates target binding affinity; for related piperidine-triazole derivatives, variations in aryl sulfonyl groups shift docking scores at dopamine D2 receptor by up to 2–3 kcal/mol in computational models [2].

Aryl Substitution Effect
Class-level
3-Cl-4-OMe vs unsubstituted: docking scores differ up to ~1.5 kcal/mol (class data)
Substitution pattern predicted to modulate D2 receptor affinity
Exact ΔIC₅₀ unavailable; class-level SAR
Aryl Sulfonamide SAR Halogen Bonding Drug Design

Dopamine D2 Receptor: Predicted Binding Mode from Docking

Piperidine derivatives bearing 1,2,3-triazole rings have been computationally docked into the dopamine D2 receptor active site, demonstrating that the N-sulfonyl group and triazole ring constitute critical pharmacophoric elements for binding [1]. Within the synthesized library (9a–r), compounds with aryl sulfonyl substituents—including benzenesulfonyl and substituted benzenesulfonyl variants—adopted poses where the sulfonyl oxygen atoms formed hydrogen bonds with key residues (e.g., Asp114 and Ser193) in the orthosteric binding pocket. The triazole nitrogen atoms engaged in π-stacking with aromatic residues. While specific docking scores for 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine are not individually reported, the series-wide data establish that the N-arylsulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is competent for D2 receptor binding, with predicted affinities in the low micromolar to nanomolar range depending on substituents [1].

D2 Receptor Docking
Class-level
Docking scores for related derivatives −5.7 to −7.2 kcal/mol
Scaffold competent for D2 binding; supports probe development
Target compound not individually scored; class-level data
Dopamine D2 Receptor Molecular Docking Computational Chemistry

P2X7 Receptor Antagonism Potential in Triazolopiperidine Series

1,2,3-Triazolopiperidines have been identified as a potent, brain-penetrant series of P2X7 receptor antagonists with demonstrated in vivo target engagement in rodents following oral dosing [1]. The SAR exploration established that N-linked heterocycle identity at the piperidine 4-position critically influences both human and rat P2X7R potency as well as CYP inhibition and metabolic stability profiles. Although the specific 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is not directly evaluated in the published P2X7 antagonist study, its core scaffold—a 1-sulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine—matches the validated pharmacophore [1]. Key compounds in the series achieved human P2X7R IC₅₀ values as low as 2.0 nM and rat IC₅₀ of 53 nM with optimized substituents [1].

P2X7R Antagonism Ceiling
Class-level
Human P2X7R IC₅₀ as low as 2 nM (optimized analog)
Triazolopiperidine scaffold demonstrated nanomolar P2X7R antagonism
Calcium flux assay; brain penetration confirmed in rodent models for series
P2X7 Antagonist Neuroinflammation Triazolopiperidine

CuAAC Click Chemistry vs Non-Click Triazole Synthesis

The 1H-1,2,3-triazole ring in 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is installed via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the paradigm of click chemistry [1]. This reaction proceeds with complete 1,4-regioselectivity, high yields, and tolerance of diverse functional groups, enabling modular assembly from 4-azidopiperidine-1-sulfonyl precursors. In contrast, 1,2,4-triazole analogs such as 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-(5-methyl-4H-1,2,4-triazol-3-yl)piperidine require multi-step heterocycle construction, typically delivering lower overall yields (59–72% for conventional protocols) versus microwave-assisted click approaches achieving 87–95% yields for 1,2,3-triazole derivatives [2]. The CuAAC-based route supports efficient analog generation for SAR exploration.

CuAAC Synthesis Yield
Reported
CuAAC yield 85–95% vs 59–72% for conventional 1,2,4-triazole synthesis
Click chemistry provides higher efficiency and exclusive 1H-regioisomer
Microwave-assisted conditions; supports library production
Click Chemistry CuAAC Modular Synthesis

Physicochemical Profile vs Piperidine-Triazole Library

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine exhibits a computed XLogP3 of 2.1 and a TPSA of 85.7 Ų, placing it within favorable drug-like chemical space (Lipinski compliance: MW 356.83 < 500; H-bond acceptors 6; H-bond donors 0; rotatable bonds 4) [1]. By comparison, closely related analogs bearing additional substituents deviate from this balanced profile: the 2H-triazole regioisomer maintains identical computed values, but its distinct 3D electrostatic distribution alters permeability predictions; the 4-fluorophenylsulfonyl analog (MW > 400) exhibits higher lipophilicity; and the methanesulfonyl analog (MW ~272) shows reduced logP but fewer heavy atoms for target engagement. The balanced logP of the target compound supports adequate aqueous solubility for biochemical assays while retaining sufficient lipophilicity for membrane partitioning, a profile consistent with CNS drug-likeness parameters [2].

Physicochemical Balance
Head-to-head
XLogP3 2.1, MW 357, TPSA 85.7 vs analogs: ΔlogP ~1.6
Profile may support CNS permeability without solubility limits
Lipinski compliant; compare in cellular permeability assays
Drug-likeness Lipophilicity ADME Prediction

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Research & Industrial Applications


Dopamine D2 Receptor Probe and CNS Lead Optimization

Computational docking evidence demonstrates that the N-arylsulfonyl-4-(1H-1,2,3-triazol-1-yl)piperidine scaffold engages the dopamine D2 receptor orthosteric site through key hydrogen-bond and π-stacking interactions [1]. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, with its defined 1H-triazole regioisomer and dual chloro-methoxy pharmacophore, is suitable as a starting point for D2-targeted SAR expansion. Its balanced logP (2.1) and moderate TPSA (85.7 Ų) predict CNS permeability, making it appropriate for programs requiring brain exposure [2].

Regioisomer-Controlled Biochemical Probe for Triazole-Sensitive Targets

The target compound contains the 1H-1,2,3-triazole isomer produced exclusively by CuAAC click chemistry, in contrast to the 2H-isomer (CAS 2034577-03-0) [1]. Enzymes, receptors, or transporters that discriminate between 1H- and 2H-triazole hydrogen-bonding patterns will exhibit differential response. This makes 1-((3-chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine valuable as a probe to interrogate triazole-regioisomer-specific binding events in target ID or chemoproteomics studies.

P2X7 Receptor Antagonist SAR Expansion and Neuroinflammation Research

The 1,2,3-triazolopiperidine chemotype has demonstrated potent P2X7 receptor antagonism with human IC₅₀ values as low as 2.0 nM and confirmed brain penetration in rodent models [1]. 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine represents an underexplored substitution variant in this series, offering novel intellectual property space and SAR information for medicinal chemistry teams optimizing P2X7 antagonists for neuroinflammatory indications.

Modular Click Chemistry-Based Library Synthesis Core

The compound's 1H-1,2,3-triazole ring is installed via robust CuAAC click chemistry, enabling efficient diversification of the sulfonyl and triazole substituents for high-throughput analog generation [1]. Its 3-chloro-4-methoxy substitution pattern provides a functional handle for further derivatization (e.g., Suzuki coupling at the chloro position or demethylation of the methoxy group), making it a strategic core scaffold for building focused compound libraries in academic or industrial medicinal chemistry settings.

Application
Selection Property
Validation Focus
Dopamine D2 Receptor Binding Studies
1H-triazole regioisomer, 3-Cl-4-OMe pharmacophore
D2 receptor docking and binding assay interpretation
Regioisomer-Specific Biochemical Probe
Exclusive 1H-triazole identity
Triazole-dependent target engagement assays
P2X7 Receptor Antagonist SAR
Triazolopiperidine-sulfonamide scaffold
P2X7R calcium flux assay, brain penetration assessment
Click Chemistry-Based Library Synthesis
CuAAC-compatible azide/alkyne handle, derivatizable 3-Cl-4-OMe group
Synthetic scalability and analog diversification
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